(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a chemical compound that combines a piperazine ring with a nitrofuran moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone typically involves the reaction of 4-cyclohexylpiperazine with 5-nitrofuran-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a base like lithium hydride . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Potential therapeutic agent due to its antibacterial activity.
Industry: Could be used in the development of new antimicrobial agents
Wirkmechanismus
The exact mechanism of action of (4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is not fully understood. it is believed that the nitrofuran moiety plays a crucial role in its antibacterial activity. Under anaerobic conditions, the nitro group is reduced, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone: A 5-HT3 receptor antagonist with anxiolytic properties.
N’-[(5-nitrofuran-2-yl)methylene]substituted hydrazides: Compounds with high trypanocidal activity against Trypanosoma cruzi.
Uniqueness
(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is unique due to its combination of a piperazine ring and a nitrofuran moiety, which imparts both antibacterial properties and potential for further chemical modifications .
Eigenschaften
CAS-Nummer |
69147-15-5 |
---|---|
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
(4-cyclohexylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C15H21N3O4/c19-15(13-6-7-14(22-13)18(20)21)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2 |
InChI-Schlüssel |
MWMGWZLWRBOOOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.